グリシル-ロイシル-チロシン

説明

Gly-Leu-Tyr is an oligopeptide.

科学的研究の応用

ラッカーゼ触媒によるタンパク質のオリゴマー化

トリペプチド グリシル-ロイシル-チロシン は、ラッカーゼ触媒によるタンパク質のオリゴマー化に関する研究において基質として使用されてきました。 このプロセスは、トラメテス・ヒルスタラッカーゼとコアクチンをモデルシステムとして使用して、反応機構を解明するために研究されました .

2. コラーゲン線維の調節と細胞外マトリックスの修復 グリシル-ロイシル-チロシンが豊富な加水分解物は、コラーゲン線維の沈着を調節し、SDラットの細胞外マトリックス成分を修復することにより、光老化を軽減することが示されています .

抗酸化活性

抗酸化ペプチドに焦点を当てた研究では、グリシル-ロイシル-チロシンを含む加水分解物は強力なヒドロキシルラジカルスカベンジングと活性酸素種(ROS)の還元活性を示し、光老化に対するメカニズムとなる可能性があります .

不安解消様効果

グリシル-ロイシル-チロシンと密接に関連するトリペプチド配列チロシル-ロイシル-グリシンは、実験研究で不安解消様効果について特徴付けられています .

5. ヒトペプチドトランスポーター1(hPEPT1)を介した移行 グリシル-ロイシル-チロシンは、薬物送達および吸収プロセスにおいて重要であるhPEPT1を介した移行能力について研究されています .

抗うつ様活性

研究によると、グリシル-ロイシル-チロシンと類似の配列を含むジペプチドは抗うつ様活性を示し、精神保健治療における潜在的な用途を示唆しています .

作用機序

Target of Action

Gly-Leu-Tyr, also known as Glycyl-leucyl-tyrosine or Glycyl-L-leucyl-L-Tyrosine or H-Gly-Leu-Tyr-OH, is a tripeptide that has been reported to display significant antioxidant activity Peptides with similar structures have been reported to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

For instance, some peptides can bind to specific receptors on the cell surface, triggering intracellular signaling pathways . Others can act as enzyme inhibitors, altering the rate of specific biochemical reactions .

Biochemical Pathways

For example, antioxidant peptides can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage . They may also exert their effects through the MAPK and NF-κB signaling pathways .

Pharmacokinetics

They are metabolized by various enzymes and excreted via the kidneys .

Result of Action

Given its reported antioxidant activity , it can be inferred that Gly-Leu-Tyr may help protect cells from oxidative stress, thereby contributing to the maintenance of cellular health and function.

Action Environment

The action, efficacy, and stability of Gly-Leu-Tyr can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of peptides. Additionally, the presence of other molecules, such as enzymes and receptors, can influence the interaction of Gly-Leu-Tyr with its targets .

生化学分析

Biochemical Properties

Glycyl-leucyl-tyrosine plays a role in biochemical reactions as a substrate for various enzymes. It interacts with proteases, which cleave the peptide bonds within the tripeptide, releasing the individual amino acids. These amino acids can then participate in further metabolic processes. Glycyl-leucyl-tyrosine also interacts with transport proteins that facilitate its uptake into cells, where it can be utilized in protein synthesis or other metabolic pathways .

Cellular Effects

Glycyl-leucyl-tyrosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cell signaling, the presence of glycyl-leucyl-tyrosine can modulate the activity of signaling proteins, leading to changes in cellular responses. It can also affect gene expression by influencing the transcription of specific genes involved in metabolic pathways. Additionally, glycyl-leucyl-tyrosine can impact cellular metabolism by providing essential amino acids for protein synthesis and other metabolic functions .

Molecular Mechanism

At the molecular level, glycyl-leucyl-tyrosine exerts its effects through binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and context. For example, glycyl-leucyl-tyrosine may inhibit proteases that cleave peptide bonds, thereby regulating protein degradation. It can also activate enzymes involved in amino acid metabolism, enhancing their catalytic activity. These interactions can lead to changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of glycyl-leucyl-tyrosine can vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage is required to achieve the desired biological response. Exceeding this threshold can result in negative outcomes, such as cellular toxicity or metabolic imbalances .

Metabolic Pathways

Glycyl-leucyl-tyrosine is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which cleave the peptide bonds and release the individual amino acids. These amino acids can then enter metabolic pathways, such as the citric acid cycle or the urea cycle, contributing to energy production and nitrogen metabolism .

Transport and Distribution

Within cells and tissues, glycyl-leucyl-tyrosine is transported and distributed by specific transporters and binding proteins. These transporters facilitate the uptake of the tripeptide into cells, where it can be utilized in various metabolic processes. The distribution of glycyl-leucyl-tyrosine within tissues can also affect its localization and accumulation, influencing its biological activity and function .

Subcellular Localization

The subcellular localization of glycyl-leucyl-tyrosine can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the cytoplasm, mitochondria, or lysosomes. This localization can be influenced by targeting signals or post-translational modifications, which direct the tripeptide to its appropriate cellular destination. The activity of glycyl-leucyl-tyrosine can vary depending on its subcellular localization, affecting its interactions with other biomolecules and its overall biological effects .

特性

IUPAC Name |

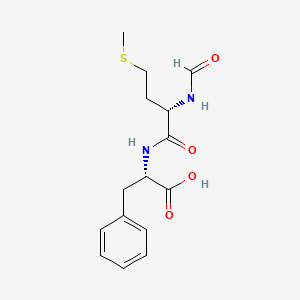

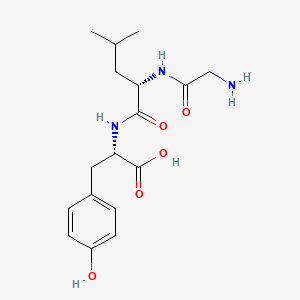

2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-10(2)7-13(19-15(22)9-18)16(23)20-14(17(24)25)8-11-3-5-12(21)6-4-11/h3-6,10,13-14,21H,7-9,18H2,1-2H3,(H,19,22)(H,20,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWYPMDMDYCKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962874 | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4306-24-5 | |

| Record name | NSC89639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Gly-Leu-Tyr can be a substrate for various enzymes, including aminopeptidases and laccases.

- Aminopeptidases: These enzymes cleave the N-terminal amino acid from peptides. For Gly-Leu-Tyr, aminopeptidase I from Bacillus stearothermophilus hydrolyzes the peptide, releasing glycine and leaving Leu-Tyr. [] The enzyme exhibits cooperative binding with ANS (8-anilino-1-naphthalenesulfonic acid), a fluorescent probe, suggesting conformational changes upon ligand binding that may be related to activity regulation. []

- Laccases: These enzymes oxidize phenolic compounds, including tyrosine residues. In the case of Gly-Leu-Tyr, laccase from Trametes hirsuta specifically oxidizes the tyrosine residue. [] This oxidation can lead to the formation of crosslinks with other tyrosine residues, resulting in protein oligomerization. [, ] For instance, laccase effectively polymerized gliadin proteins, impacting dough rheology and bread characteristics. []

ANone:

- Spectroscopic data:

- NMR: Detailed NMR studies, including crystal structures with solvents like dimethylsulfoxide and 2-propanol, reveal that Gly-Leu-Tyr can adopt various conformations, including antiparallel pleated sheets and beta-turn structures. The leucine side chain shows flexibility, adopting different rotamers. [, ]

- UV-Vis and ESR: These techniques were used to study copper(II) complexes of tyrosine-containing tripeptides, including Gly-Leu-Tyr. The studies indicate that the phenolic hydroxy group of tyrosine does not directly coordinate with the copper ion under the tested conditions. []

ANone: While specific stability data for Gly-Leu-Tyr under various conditions are limited in the provided research, general observations can be made:

- Proteolytic Degradation: As a peptide, Gly-Leu-Tyr is susceptible to hydrolysis by proteases, as demonstrated by its use as a substrate for aminopeptidases. [, ]

- Oxidation: The tyrosine residue within Gly-Leu-Tyr is prone to oxidation, particularly by enzymes like laccases. [, ] This oxidation can lead to changes in its structure and potential cross-linking with other molecules.

A: Gly-Leu-Tyr was used as a model substrate to study the transport activity of OppA, a protein involved in oligopeptide uptake in bacteria. Research showed that the presence of OppA significantly enhanced the transport of Gly-Leu-Tyr into Escherichia coli cells. [] Interestingly, the study also revealed that OppA could bind to and increase the uptake of certain aminoglycoside antibiotics, suggesting a potential mechanism for increasing antibiotic sensitivity in bacteria. []

ANone: Several analytical techniques are employed to study Gly-Leu-Tyr and its interactions, including:

- High-Performance Liquid Chromatography (HPLC): Used to separate and purify Gly-Leu-Tyr from complex mixtures. [, ]

- Mass Spectrometry (MS): Techniques like MALDI-TOF MS and TOF/TOF MS are used to identify and characterize Gly-Leu-Tyr, its degradation products, and reaction intermediates. []

- Spectroscopic Techniques: UV-Vis and ESR spectroscopy are used to investigate the interactions of Gly-Leu-Tyr with metal ions, like copper(II). [, ]

- Enzyme Assays: Various assays measure the activity of enzymes like aminopeptidases and laccases using Gly-Leu-Tyr as a substrate, often monitoring changes in absorbance or fluorescence. [, , ]

A: Yes, research suggests that Gly-Leu-Tyr may be a naturally occurring peptide. A study on peptide inhibitors of angiotensin I-converting enzyme (ACE) isolated from dried bonito (a type of fish) identified Gly-Leu-Tyr-Pro as one of the active peptides. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。